molecular formula C30H26N2O7S3 B11654249 dimethyl 2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11654249
M. Wt: 622.7 g/mol
InChI Key: VRNCZOJDQOACLA-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups, including dithiole, quinoline, and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The starting materials often include derivatives of dithiole, quinoline, and isoindole. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization, chromatography, and other separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activity. Its structural features suggest that it could interact with biological molecules, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs with specific biological targets.

Industry

In industry, this compound may be used in the production of materials with unique properties. Its structural features can be exploited to create materials with specific characteristics, such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets in biological systems. The specific pathways and targets depend on the functional groups present in the compound. For example, the dithiole moiety may interact with thiol-containing enzymes, while the quinoline and isoindole moieties may bind to specific receptors or proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-2,2,6,7-TETRAMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE apart from similar compounds is its unique combination of functional groups

Properties

Molecular Formula

C30H26N2O7S3

Molecular Weight

622.7 g/mol

IUPAC Name

dimethyl 2-[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]-2,2,6,7-tetramethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C30H26N2O7S3/c1-14-11-18-19(12-15(14)2)32(20(33)13-31-25(34)16-9-7-8-10-17(16)26(31)35)30(3,4)24(40)21(18)29-41-22(27(36)38-5)23(42-29)28(37)39-6/h7-12H,13H2,1-6H3

InChI Key

VRNCZOJDQOACLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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